molecular formula C27H42N4O2 B12781917 Oraqix CAS No. 101362-25-8

Oraqix

Cat. No.: B12781917
CAS No.: 101362-25-8
M. Wt: 454.6 g/mol
InChI Key: WZSPWMATVLBWRS-UHFFFAOYSA-N
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Description

Lidocaine and prilocaine are local anesthetics commonly used in combination to provide topical anesthesia. This combination is often marketed under the brand name EMLA (Eutectic Mixture of Local Anesthetics). Lidocaine and prilocaine work by blocking nerve signals in the body, making them effective for numbing the skin before medical procedures such as blood sampling, minor surgeries, and insertion of intravenous catheters .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lidocaine is synthesized through the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by the reaction with diethylamine. Prilocaine is synthesized by reacting o-toluidine with 2-chloropropionyl chloride, followed by the reaction with N-propylamine .

Industrial Production Methods

In industrial settings, the production of lidocaine and prilocaine involves large-scale chemical synthesis using the aforementioned reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Lidocaine and prilocaine primarily undergo hydrolysis and oxidation reactions. Hydrolysis of these compounds can lead to the formation of their respective amine and carboxylic acid derivatives. Oxidation reactions can result in the formation of N-oxides .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Lidocaine and prilocaine have a wide range of applications in scientific research:

    Chemistry: Used as model compounds in studies of local anesthetics and their interactions with biological membranes.

    Biology: Employed in studies of nerve signal transmission and pain pathways.

    Medicine: Widely used in clinical settings for topical anesthesia. Research is ongoing into their use in new formulations and delivery methods.

    Industry: Utilized in the development of new anesthetic creams and patches

Mechanism of Action

Lidocaine and prilocaine exert their effects by stabilizing neuronal membranes and inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses. They block sodium channels on the neuronal cell membrane, preventing the influx of sodium ions, which is necessary for the propagation of action potentials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lidocaine and prilocaine are unique in their combination as a eutectic mixture, which allows for a lower melting point and better skin absorption. This combination provides a balanced onset and duration of action, making it suitable for a variety of medical procedures .

Properties

CAS No.

101362-25-8

Molecular Formula

C27H42N4O2

Molecular Weight

454.6 g/mol

IUPAC Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;N-(2-methylphenyl)-2-(propylamino)propanamide

InChI

InChI=1S/C14H22N2O.C13H20N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h7-9H,5-6,10H2,1-4H3,(H,15,17);5-8,11,14H,4,9H2,1-3H3,(H,15,16)

InChI Key

WZSPWMATVLBWRS-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C(=O)NC1=CC=CC=C1C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

Origin of Product

United States

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